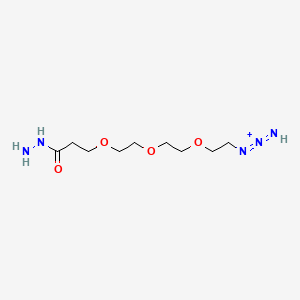![molecular formula C17H19NO B8265390 N,N-dibenzyl-1-[(2R)-oxiran-2-yl]methanamine](/img/structure/B8265390.png)
N,N-dibenzyl-1-[(2R)-oxiran-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N,N-Dibenzyl-1-(oxiran-2-YL)methanamine is a chiral amine compound featuring an oxirane (epoxide) ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. The presence of both the oxirane ring and the dibenzylamine moiety makes it a versatile intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dibenzyl-1-(oxiran-2-YL)methanamine typically involves the reaction of an appropriate epoxide precursor with dibenzylamine. One common method is the reaction of ®-glycidyl tosylate with dibenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of ®-N,N-Dibenzyl-1-(oxiran-2-YL)methanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
®-N,N-Dibenzyl-1-(oxiran-2-YL)methanamine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents such as sodium azide (NaN3) or hydrogen halides (HX) in solvents like dichloromethane (CH2Cl2) are commonly used.
Oxidation: m-CPBA in dichloromethane is a typical reagent for oxidation reactions.
Reduction: LiAlH4 in ether or THF is commonly used for reduction reactions.
Major Products Formed
Nucleophilic Ring Opening: β-Substituted alcohols or amines.
Oxidation: Corresponding carbonyl compounds.
Reduction: Diols.
Scientific Research Applications
®-N,N-Dibenzyl-1-(oxiran-2-YL)methanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-N,N-Dibenzyl-1-(oxiran-2-YL)methanamine involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nucleophile used . The dibenzylamine moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
(S)-N,N-Dibenzyl-1-(oxiran-2-YL)methanamine: The enantiomer of the compound, differing in the spatial arrangement of atoms around the chiral center.
N,N-Dibenzyl-1-(oxiran-2-YL)methanamine: The racemic mixture containing both ® and (S) enantiomers.
Oxiran-2-ylmethanol: A simpler compound with an oxirane ring and a hydroxyl group.
Uniqueness
®-N,N-Dibenzyl-1-(oxiran-2-YL)methanamine is unique due to its chiral nature and the presence of both an oxirane ring and a dibenzylamine moiety. This combination of functional groups provides a versatile platform for various synthetic transformations and applications in different fields .
Properties
IUPAC Name |
N,N-dibenzyl-1-[(2R)-oxiran-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-7-15(8-4-1)11-18(13-17-14-19-17)12-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVDPMFWASDKDP-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl carbonate](/img/structure/B8265363.png)





